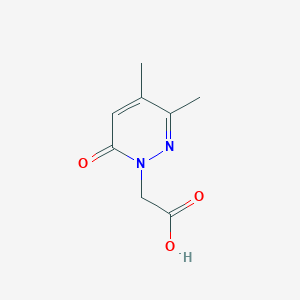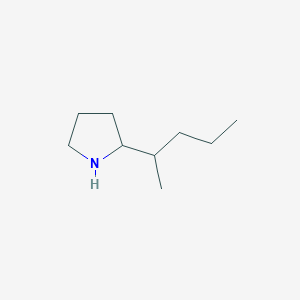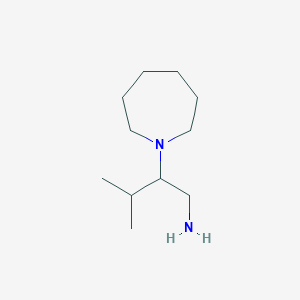
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid
Übersicht
Beschreibung
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid, or 3,4-DMPAA, is an organic compound with a wide variety of applications in scientific research. It is a synthetic derivative of pyridazine, a heterocyclic compound containing both nitrogen and oxygen atoms. 3,4-DMPAA is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis and as a pharmacological tool for studying the effects of drugs on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Pyrazole derivatives, including the compound , have been extensively studied for their therapeutic properties. They are known to exhibit a range of biological activities, such as:
These applications highlight the compound’s potential in the development of new medications for various diseases .
Synthesis of Pyranopyrazoles
The compound is a key precursor in the synthesis of pyranopyrazoles, which are a class of compounds with significant pharmacological interest. The method of synthesis typically involves ethylacetoacetate and hydrazine derivatives . Pyranopyrazoles have been synthesized and characterized by various spectroscopic methods, and their structures have been confirmed through Density Functional Theory (DFT) calculations .
Molecular Orbital Studies
DFT calculations are also used to study the molecular orbitals of pyrazole derivatives. These studies provide detailed descriptions of the orbitals, including spatial characteristics, nodal patterns, and contributions of individual atoms. This information is crucial for understanding the electronic properties of the compound and its derivatives, which can influence their reactivity and interactions with biological targets .
Development of Anticancer Agents
Some pyrazole derivatives have been reported to exhibit moderate anticancer activity. The compound could serve as a scaffold for designing new anticancer agents, with modifications to enhance efficacy and reduce toxicity .
Design of Antimicrobial Agents
Given the antibacterial and antifungal properties of pyrazole derivatives, there is potential for the development of new antimicrobial agents. Research in this area focuses on improving the selectivity and potency of these compounds against various microbial strains .
Exploration of Anti-inflammatory Agents
The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory drugs. Studies aim to optimize the anti-inflammatory activity while minimizing side effects such as ulcerogenicity .
Investigation of Antioxidant Properties
Antioxidants are important in combating oxidative stress, which is implicated in many diseases. Pyrazole derivatives, including the compound , are being investigated for their antioxidant properties, which could lead to the development of protective agents against oxidative damage .
Research on Hypnotic and Vasodilator Effects
The hypnotic and vasodilator effects of pyrazole derivatives open up research avenues for treating sleep disorders and cardiovascular diseases, respectively. These studies involve understanding the mechanisms of action and optimizing the therapeutic profiles of these compounds .
Eigenschaften
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(11)10(4-8(12)13)9-6(5)2/h3H,4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJREGLGFIIAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)





![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)

![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)


![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)
